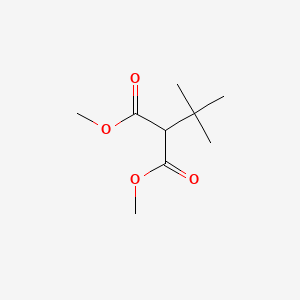
Tetraammonium ethylenediaminetetraacetate
Vue d'ensemble
Description
Tetraammonium ethylenediaminetetraacetate, also known as (NH4)4EDTA, is an aqueous solution of the tetraammonium salt of ethylenediaminetetraacetic acid . It is used to remove calcium and other types of scale from boilers, evaporators, heat exchangers, filter cloths, and glass-lined kettles, and also to prevent scale formation .
Molecular Structure Analysis
The molecular formula of this compound is C10H28N6O8 . The molecular weight is 360.36472 .Physical And Chemical Properties Analysis
This compound is a light, straw-colored liquid . It has a specific gravity of 1.17 at 25/25°C, a bulk density of 1170 kg/m3 or 9.8 lb/U.S. gal, and a pH of 9.0-9.5 (1 wt% solution) . It has a freezing point of -21°C/-6°F . It is completely miscible in water .Applications De Recherche Scientifique
Analytical Chemistry and Complexation Studies
Tetraammonium ethylenediaminetetraacetate (EDTA) finds extensive application in analytical chemistry. An experiment designed for the instrumental analysis laboratory showcases how the quantity of EDTA in commercial collection tubes can be determined through coulometric titration with spectrophotometric endpoint detection. This process employs electrolytically generated Cu2+ and allows students to gain practical experience with instrumental methods, highlighting EDTA's role in complexation chemistry (Williams et al., 2011).
Environmental Applications
EDTA is notably used in environmental applications, particularly in the treatment and remediation of wastewater. The substance’s ability to complex metal ions makes it a key component in managing industrial effluents. A study on removing Tetrasodium EDTA from aqueous solutions using a nanofiltration process emphasizes its environmental significance. The research demonstrated that the rejection of Na4EDTA from the solutions is concentration-dependent, highlighting the need for tailored approaches to wastewater treatment (Suárez et al., 2013).
Soil Remediation
EDTA's role extends to soil remediation, where it is used for extracting trace metals from contaminated soils. A study investigated the recycling of EDTA in this context, finding that Na2S combined with Ca(OH)2 could effectively precipitate trace metals, allowing for the recycling of EDTA. This research underscores the potential of EDTA in enhancing the sustainability of soil remediation efforts (Zeng et al., 2005).
Medical and Biological Research
In medical and biological research, EDTA is known for its chelating properties. It is widely used to dissolve lime scale and in dentine treatment in endodontics. The chelating action of EDTA with calcium ions forms soluble calcium chelates, beneficial in various medical and dental procedures (Mohammadi et al., 2013).
Mécanisme D'action
The mechanism of action of Tetraammonium ethylenediaminetetraacetate is primarily through its chelating properties. It binds to metal ions such as calcium and iron, forming water-soluble complexes . This property makes it useful in various applications, including the removal of scale from industrial equipment .
Propriétés
IUPAC Name |
tetraazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.4H3N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);4*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESFYQKBUCDEQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027820 | |
| Record name | Tetraammonium ethylenediaminetetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, ammonium salt (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
22473-78-5 | |
| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, ammonium salt (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraammonium ethylenediaminetetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraammonium ethylenediaminetetraacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.914 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















